2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
Overview
Description
2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a chloroacetamide group, a cyano group, and a methoxypropyl group attached to a dimethylpyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide or potassium cyanide.
Attachment of the Methoxypropyl Group: This step involves the alkylation of the pyrrole ring with a methoxypropyl halide under basic conditions.
Chloroacetamide Formation: The final step is the acylation of the pyrrole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the acetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrrole ring and the cyano group.
Condensation Reactions: The active hydrogen atoms on the pyrrole ring can engage in condensation reactions with aldehydes and ketones to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Substituted Acetamides: Resulting from nucleophilic substitution at the chloro group.
Oxidized or Reduced Pyrrole Derivatives: Depending on the specific oxidizing or reducing conditions used.
Heterocyclic Compounds: Formed through condensation reactions involving the pyrrole ring.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the cyano and chloroacetamide groups suggests it could interact with biological targets such as enzymes or receptors, potentially leading to the development of new drugs.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, including agrochemicals and dyes. Its structural features make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide: can be compared to other cyanoacetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and chloroacetamide groups allows for versatile chemical transformations and potential interactions with a wide range of biological targets.
This compound’s structural complexity and functional diversity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-9-10(2)17(5-4-6-19-3)13(11(9)8-15)16-12(18)7-14/h4-7H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIVOWXGFRJWLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)CCCOC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138660 | |
Record name | 2-Chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848068-70-2 | |
Record name | 2-Chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848068-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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